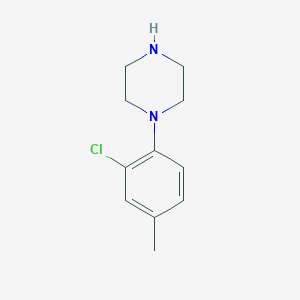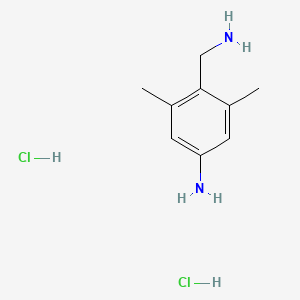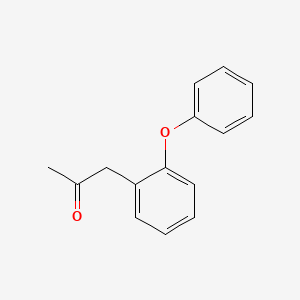![molecular formula C9H12O B13518457 Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one](/img/structure/B13518457.png)
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[bicyclo[221]heptane-2,1’-cyclopropane]-5-one is a unique organic compound characterized by its spirocyclic structure, which consists of a bicyclo[221]heptane ring system fused to a cyclopropane ring at the 2,1’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-one can be achieved through several methods. One common approach involves the cycloaddition reaction of a suitable diene with a cyclopropane derivative under specific conditions. For example, the reaction of bicyclo[2.2.1]hept-2-ene with a cyclopropane derivative in the presence of a Lewis acid catalyst such as boron trifluoride etherate can yield the desired spiro compound .
Industrial Production Methods
Industrial production of Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-one typically involves large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted spiro compounds.
Wissenschaftliche Forschungsanwendungen
Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a model compound for studying spirocyclic systems.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[bicyclo[2.2.1]heptane-2,4’-[1,3]dioxane]-2’,5’-dione: Another spirocyclic compound with a similar bicyclo[2.2.1]heptane core but with a different functional group.
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2,3-diylbis(methylene)bis(4-methylbenzenesulfonate): A more complex spiro compound with additional functional groups.
Uniqueness
Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C9H12O |
|---|---|
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
spiro[bicyclo[2.2.1]heptane-5,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C9H12O/c10-8-4-7-3-6(8)5-9(7)1-2-9/h6-7H,1-5H2 |
InChI-Schlüssel |
YRQDTAYXJIRZBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CC3CC2CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



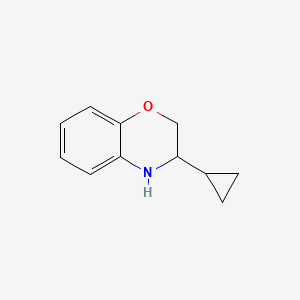
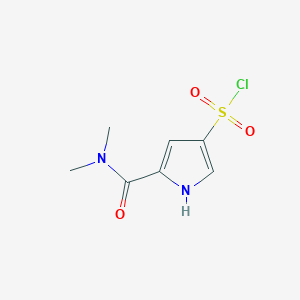
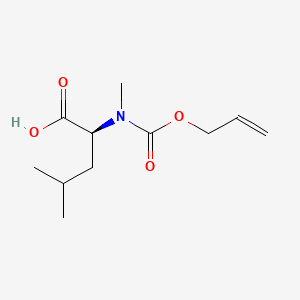
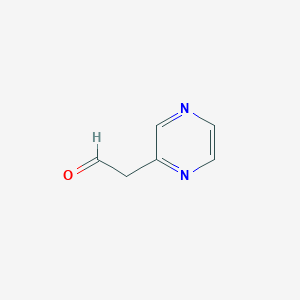
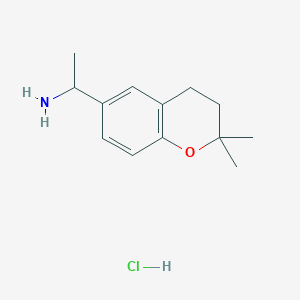
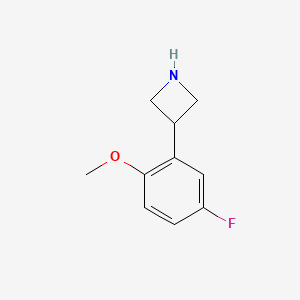

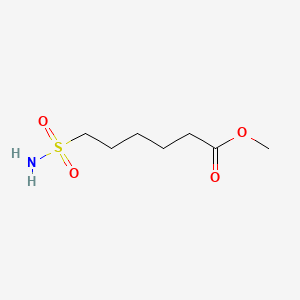
![ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13518427.png)

